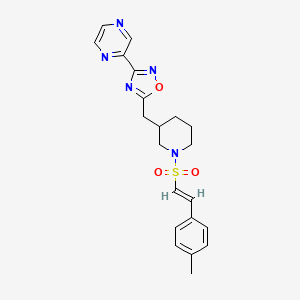![molecular formula C22H20ClN5O2S B2368424 N-(2-(6-((4-クロロベンジル)チオ)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)エチル)-4-メトキシベンザミド CAS No. 872996-19-5](/img/structure/B2368424.png)
N-(2-(6-((4-クロロベンジル)チオ)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)エチル)-4-メトキシベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌活性
1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジンヘテロ環を含む化合物は、抗癌活性を示すことが見出されています . これは、類似のトリアゾロ[4,3-b]ピリダジン-3-イル構造を含むあなたの化合物が、抗癌剤としての可能性を秘めていることを示唆しています。
抗菌活性
これらの化合物は、抗菌作用も示すことが見出されています . これらは、グラム陽性菌とグラム陰性菌の両方に対して有効であることが示されています .
鎮痛および抗炎症活性
1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジン誘導体は、鎮痛および抗炎症活性を示すことが見出されています . これは、あなたの化合物が鎮痛剤や抗炎症剤としても可能性を秘めていることを示唆しています。
抗酸化活性
これらの化合物は、抗酸化活性も示すことが見出されています . これは、酸化ストレスによって引き起こされる疾患の治療に使用できる可能性があることを意味します。
抗ウイルス活性
1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジン誘導体は、抗ウイルス活性を示すことが見出されています . これは、あなたの化合物が抗ウイルス剤としても可能性を秘めていることを示唆しています。
酵素阻害
これらの化合物は、炭酸脱水酵素、コリンエステラーゼ、アルカリホスファターゼ、リパーゼ、およびアロマターゼを含むさまざまな酵素を阻害することが見出されています . これは、あなたの化合物が酵素阻害剤としての可能性を秘めており、さまざまな治療用途を持つ可能性があることを示唆しています。
抗結核剤
1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジン誘導体は、抗結核活性を示すことが見出されています . これは、あなたの化合物が抗結核剤としても可能性を秘めていることを示唆しています。
殺虫剤としての潜在的な用途
1,2,4-オキサジアゾールヘテロ環を含む化合物は、広範囲の農学的生物活性を示すことが見出されており、新規殺虫剤の設計のためのファーマコフォアとして使用できます . 構造的類似性を考えると、あなたの化合物は、この分野でも潜在的な用途を持つ可能性があります。
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is suggested that the compound may interact with its targets through specific interactions with different target receptors . This interaction could lead to changes in the function of the target, resulting in the observed pharmacological effects.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation (for anticancer activity), microbial growth (for antimicrobial activity), pain and inflammation signaling (for analgesic and anti-inflammatory activity), oxidative stress (for antioxidant activity), viral replication (for antiviral activity), and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds . These studies can provide insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological effects.
Result of Action
Based on the pharmacological activities of similar compounds, the compound may have effects such as inhibiting cell growth (for anticancer activity), killing or inhibiting the growth of microbes (for antimicrobial activity), reducing pain and inflammation (for analgesic and anti-inflammatory activity), reducing oxidative stress (for antioxidant activity), inhibiting viral replication (for antiviral activity), and inhibiting various enzymes .
特性
IUPAC Name |
N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-30-18-8-4-16(5-9-18)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)31-14-15-2-6-17(23)7-3-15/h2-11H,12-14H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYDJHYDZJIEKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-methylethyl)-2-[(3-cyanophenyl)(propan-2-yl)amino]-N-methylacetamide](/img/structure/B2368343.png)
![6-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2368345.png)




![(2Z)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile](/img/structure/B2368353.png)
![ethyl 6-(3-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2368354.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2368356.png)

![8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2368360.png)

![(E)-1-benzyl-3-(((3,5-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2368364.png)
